1-(3-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one
Description
1-(3-Amino-2-(methylthio)phenyl)-2-bromopropan-1-one is a brominated arylpropanone derivative characterized by a phenyl ring substituted with an amino (-NH₂) group at the 3-position and a methylthio (-SMe) group at the 2-position. The propanone backbone features a bromine atom at the 2-position, contributing to its electrophilic reactivity. This compound’s structural complexity, combining electron-donating (amino, methylthio) and electron-withdrawing (bromine) groups, makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNOS/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
PXKUSKMNDFURME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)SC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s closest structural analogs include brominated propanones and arylpropanones with varying substituents. Key comparisons are summarized below:
Key Observations :
- Electron Effects: The amino (-NH₂) and methylthio (-SMe) groups in the target compound are electron-donating, activating the phenyl ring toward electrophilic substitution.
- Steric Hindrance: The 2-methylthio group introduces steric bulk near the amino group, which may influence regioselectivity in further functionalization. This contrasts with compounds like 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one, where the propenone system allows planar conjugation, reducing steric constraints .
Physicochemical Properties
Crystallographic data from analogs highlight substituent impacts on molecular geometry and packing:
- Bond Lengths/Angles: In 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, the C-Br bond length is ~1.89 Å, typical for C(sp²)-Br bonds. The target compound’s C-Br bond (likely C(sp³)-Br) would be longer (~1.93–1.98 Å), affecting reactivity .
- Hydrogen Bonding: The amino group in the target compound could form hydrogen bonds, unlike non-amino analogs (e.g., ). This property is critical for solubility and crystallinity, as seen in hydroxylated analogs like 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one .
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